Product packaging for 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine(Cat. No.:CAS No. 1072944-57-0)

3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine

Cat. No.: B1420460
CAS No.: 1072944-57-0
M. Wt: 310.37 g/mol
InChI Key: RZDRXEVTGWJNQY-UHFFFAOYSA-N
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Description

3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle recognized for its pharmacological relevance . This compound features bromine substituents at positions 3 and 8 and a chlorine atom at position 6. Such halogenation patterns are critical for modulating electronic properties, solubility, and biological activity. Below, we compare its properties, synthesis, and applications with analogous compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2ClN2 B1420460 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine CAS No. 1072944-57-0

Properties

IUPAC Name

3,8-dibromo-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClN2/c8-5-1-4(10)3-12-6(9)2-11-7(5)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDRXEVTGWJNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674753
Record name 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-57-0
Record name 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds through various chemical reactions. Common synthetic routes include:

Chemical Reactions Analysis

3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Data Tables

Research Findings and Implications

  • Synthetic Flexibility : The 8-bromo-6-chloro scaffold serves as a versatile intermediate for introducing diverse groups (e.g., aryl, sulfonyl) via cross-coupling or nucleophilic substitution .
  • Solubility Challenges : Heavily halogenated derivatives like this compound may require formulation optimization (e.g., prodrugs) to overcome poor aqueous solubility .
  • Therapeutic Potential: Structural analogs show promise in treating neglected tropical diseases, warranting further exploration of the target compound’s antiparasitic activity .

Biological Activity

3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused ring system containing nitrogen atoms. The presence of bromine and chlorine substituents enhances its pharmacological properties.

Chemical Formula

  • Molecular Formula: C7H4Br2ClN3
  • Molecular Weight: 289.9546 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.

The mechanism of action of this compound involves interaction with specific biological targets:

  • Inhibition of Enzymes: It may act as an inhibitor of certain enzymes involved in microbial metabolism.
  • Disruption of Membrane Integrity: The compound can compromise the integrity of microbial cell membranes, leading to cell death.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

  • Study on Hepatocellular Carcinoma (HCC): In vitro studies demonstrated that this compound significantly reduced HCC cell viability at concentrations as low as 10 µM.
  • Mechanistic Insights: Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways.

Other Biological Activities

The compound also shows promise in other areas:

  • Antifungal Activity: Effective against various fungal pathogens.
  • Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation markers in cellular models.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

StudyTargetConcentration (µM)Effect
Bacterial Growth Inhibition5 - 20Significant reduction in growth
Cancer Cell Apoptosis10Induction of apoptosis
Fungal Inhibition1 - 15Effective against multiple strains

Q & A

(Basic) What are the standard synthetic routes for preparing 3,8-dibromo-6-chloroimidazo[1,2-a]pyridine?

The synthesis typically involves halogenation of the imidazo[1,2-a]pyridine core. A general approach includes:

  • Condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to form the pyridine ring .
  • Sequential halogenation (bromination/chlorination) at specific positions. For example, bromine can be introduced via electrophilic substitution using Br₂ or N-bromosuccinimide (NBS), while chlorination may employ POCl₃ or SOCl₂ under controlled conditions .
  • Solid-phase synthesis methods are also reported, where halogenation at the 3-position is performed after polymer-bound intermediates are generated .

(Advanced) How can catalytic systems like In(OTf)₃ optimize the synthesis of imidazo[1,2-a]pyridine derivatives?

In(OTf)₃ acts as a Lewis acid catalyst, accelerating key steps such as cyclization and coupling. For example:

  • In β-carboline-imidazo[1,2-a]pyridine synthesis, In(OTf)₃ facilitates one-pot reactions involving L-tryptophan methyl ester and aldehydes, reducing reaction time and improving yields (~60-75%) .
  • Catalyst loading (5-10 mol%) and solvent choice (e.g., acetonitrile) critically influence regioselectivity and byproduct formation. Excessive catalyst can lead to color changes and reduced yields, necessitating precise stoichiometric control .

(Basic) What spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C-NMR : Assigns proton and carbon environments, with halogen substituents causing distinct deshielding (e.g., bromine at C3/C8 and chlorine at C6) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~500-600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for exact mass matching) .

(Advanced) How do halogen substituents influence intermolecular interactions in crystalline derivatives?

Single-crystal X-ray diffraction reveals:

  • π-π stacking and C–H⋯X (X = Br, Cl) interactions dominate packing. Bromine’s larger atomic radius enhances van der Waals interactions, while chlorine participates in weaker hydrogen bonds .
  • Halogen positioning (e.g., 3,8-dibromo vs. 6-chloro) affects luminescence properties by altering intramolecular charge transfer (ICT) and excited-state proton transfer (ESIPT) pathways .

(Advanced) How can researchers resolve spectral data contradictions when synthesizing derivatives?

Contradictions (e.g., unexpected NMR shifts) often arise from:

  • Regioisomeric byproducts : Use 2D-NMR (COSY, HSQC) to differentiate positional isomers .
  • Solvent or pH effects : Compare spectra in deuterated solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts .
  • Dynamic processes : Variable-temperature NMR can reveal conformational exchange broadening signals .

(Basic) What biological activities are associated with the imidazo[1,2-a]pyridine scaffold?

This scaffold exhibits:

  • Anti-inflammatory activity : Derivatives inhibit pro-fibrotic and inflammatory pathways in vitro/vivo .
  • Antimicrobial properties : Halogenated variants (e.g., bromo/chloro) show enhanced efficacy against bacterial and fungal strains .
  • Anticancer potential : Structural analogs disrupt kinase signaling or DNA replication in cancer cells .

(Advanced) How can polymorph-dependent luminescence be engineered in halogenated imidazo[1,2-a]pyridines?

Cyanosubstituted derivatives (e.g., 6-cyano-2-hydroxyphenyl variants) exhibit polymorph-specific emission (yellow, orange, red) via:

  • Crystallographic control : Solvent evaporation rate and temperature dictate π-stacking and hydrogen-bonding patterns .
  • ESIPT modulation : Substituents at C6/C8 stabilize keto-enol tautomers, altering excited-state proton transfer and emission wavelength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine
Reactant of Route 2
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3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine

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